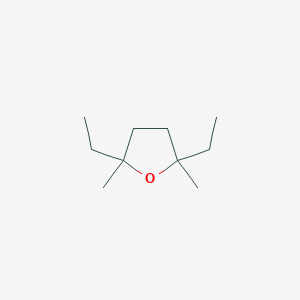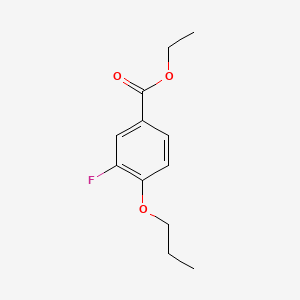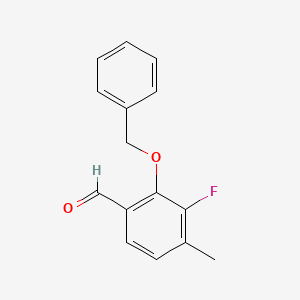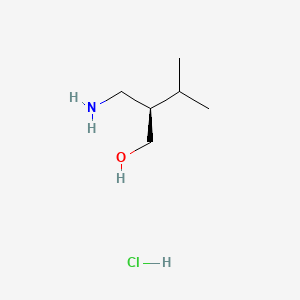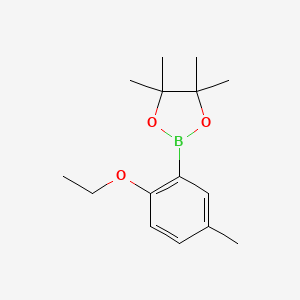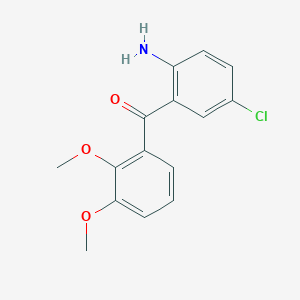
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone is an organic compound with a complex structure that includes both amino and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone typically involves multi-step reactions. One common method includes the use of aluminum chloride (AlCl3) in benzene at temperatures between 55-60°C, followed by nitration with nitric acid (HNO3) in acetic acid (AcOH) at 0-20°C, and finally reduction with iron (Fe) in acetic acid and water, using ethyl acetate as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives.
科学的研究の応用
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and biological effects .
類似化合物との比較
Similar Compounds
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of methoxy groups.
(2-Amino-5-chlorophenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of methoxy groups.
Uniqueness
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
特性
分子式 |
C15H14ClNO3 |
|---|---|
分子量 |
291.73 g/mol |
IUPAC名 |
(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8H,17H2,1-2H3 |
InChIキー |
DQVRXRYOHWIIKG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=C(C=CC(=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


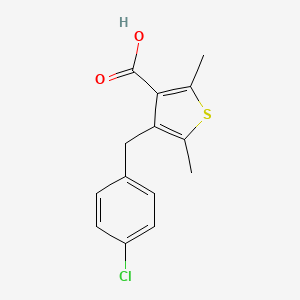


![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)

![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)

![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
